![molecular formula C16H12N2O3S B2692518 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid CAS No. 431906-56-8](/img/no-structure.png)

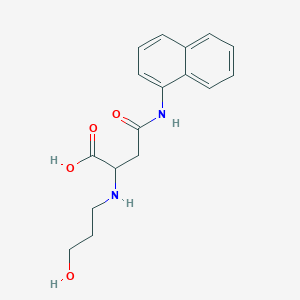

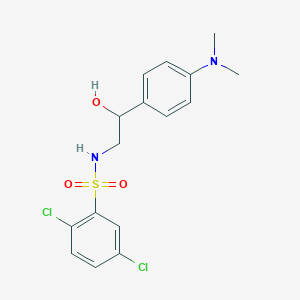

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid, also known as OSU-03012, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. OSU-03012 has been shown to have anticancer, antiviral, and neuroprotective properties, making it a promising candidate for drug development.

科学的研究の応用

Antimicrobial and Antifungal Activities

One study reports the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives, starting from a compound structurally similar to 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid. These derivatives demonstrated significant anti-bacterial and anti-fungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential as antimicrobial agents (Mohamed et al., 2010).

Another research synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives, which showed promising antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential in developing new antimicrobial compounds (Chaitanya et al., 2017).

Novel Compound Synthesis and Characterization

Research focused on the electrochemical behavior of compounds structurally related to 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid revealed insights into their reduction mechanisms, which could inform the development of novel electrochemical sensors or therapeutic agents (Mandić et al., 2004).

The synthesis and evaluation of quinazolinone peptide derivatives for their antimicrobial potential further exemplify the versatility of quinazolinone-based compounds in generating new molecules with significant biological activities. These derivatives exhibited moderate to significant antibacterial activity, suggesting their utility in creating novel antimicrobial agents (Kapoor et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid involves the condensation of 2-aminobenzoic acid with 2-chloro-4-formylquinazoline followed by oxidation and sulfonation to yield the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-chloro-4-formylquinazoline", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with 2-chloro-4-formylquinazoline in the presence of sodium hydroxide and ethanol to yield 4-[(2-chloro-4-formylquinazolin-3-yl)amino]benzoic acid.", "Step 2: Oxidation of 4-[(2-chloro-4-formylquinazolin-3-yl)amino]benzoic acid with hydrogen peroxide in the presence of sulfuric acid to yield 4-[(4-oxo-2-hydroxyquinazolin-3-yl)methyl]benzoic acid.", "Step 3: Sulfonation of 4-[(4-oxo-2-hydroxyquinazolin-3-yl)methyl]benzoic acid with sulfuric acid to yield 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid." ] } | |

CAS番号 |

431906-56-8 |

製品名 |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

分子式 |

C16H12N2O3S |

分子量 |

312.34 |

IUPAC名 |

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |

InChIキー |

FJVVHJQAUCPBBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

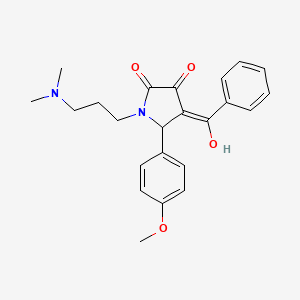

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)

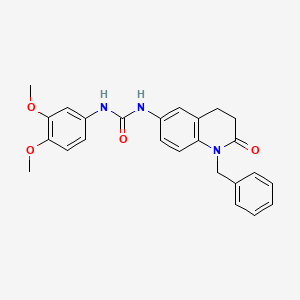

![N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)

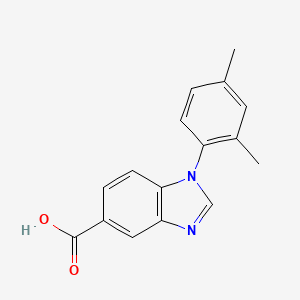

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)

![Ethyl 6-ethyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692446.png)

![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)

![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)